![molecular formula C23H26N2O5 B14075615 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester](/img/structure/B14075615.png)
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester is a chemical compound with the molecular formula C19H18N2O5. It is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The compound is known for its high purity and stability, making it a valuable reagent in various chemical and biological applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of glycine is protected using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group.
Formation of the Ester: The protected glycine is then reacted with tert-butyl ester to form the final compound.
The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
化学反応の分析
Types of Reactions
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: Reagents like DIC and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products
The major products formed from these reactions include deprotected glycine derivatives and extended peptide chains, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is used in the synthesis of therapeutic peptides and in the development of diagnostic tools.
作用機序
The mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted side reactions during peptide bond formation. The protected glycine can then be selectively deprotected under basic conditions, allowing for the sequential addition of amino acids to form peptides .
類似化合物との比較
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- L-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-, 1,1-dimethylethyl ester
- L-Fmoc-Aspartic acid alpha-tert-butyl ester
Uniqueness
Compared to similar compounds, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester is unique due to its specific application in peptide synthesis. Its stability and high purity make it particularly valuable for producing high-quality peptides. Additionally, its ease of deprotection under mild conditions adds to its versatility in various synthetic applications .
特性
分子式 |
C23H26N2O5 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
tert-butyl 2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetate |
InChI |
InChI=1S/C23H26N2O5/c1-23(2,3)30-21(27)13-24-20(26)12-25-22(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,24,26)(H,25,28) |
InChIキー |
QIQGROHGNMWYMS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CNC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


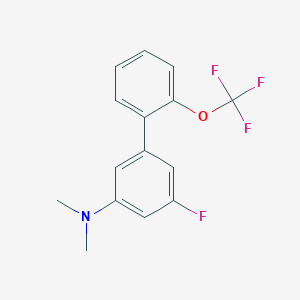
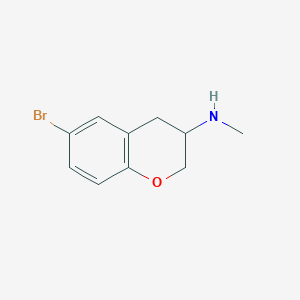
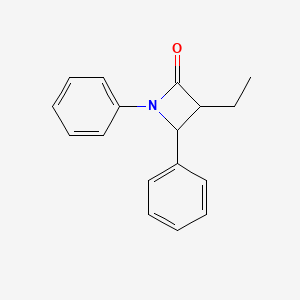

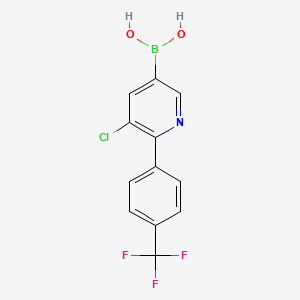
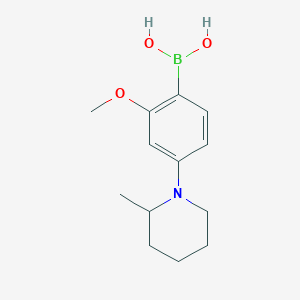

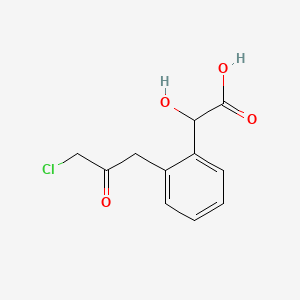
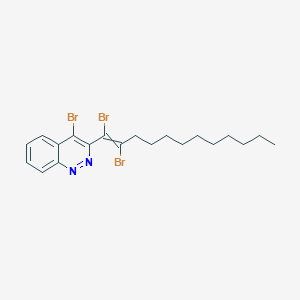
![2-[4-(Difluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14075611.png)
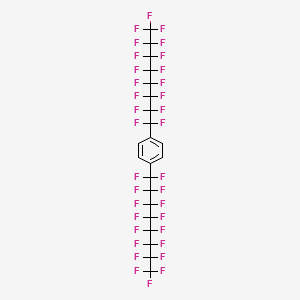
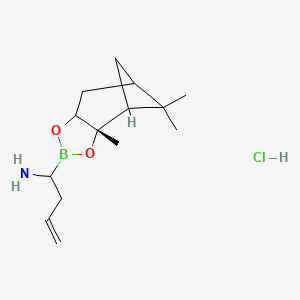
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]-](/img/structure/B14075626.png)

